3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE 3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE
Brand Name: Vulcanchem
CAS No.: 1113108-36-3
VCID: VC6020156
InChI: InChI=1S/C25H26N4OS/c1-16(2)13-19-6-9-20(10-7-19)22-11-12-24(28-27-22)31-15-23-26-25(29-30-23)21-8-5-17(3)18(4)14-21/h5-12,14,16H,13,15H2,1-4H3
SMILES: CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C)C
Molecular Formula: C25H26N4OS
Molecular Weight: 430.57

3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE

CAS No.: 1113108-36-3

Cat. No.: VC6020156

Molecular Formula: C25H26N4OS

Molecular Weight: 430.57

* For research use only. Not for human or veterinary use.

3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE - 1113108-36-3

Specification

CAS No. 1113108-36-3
Molecular Formula C25H26N4OS
Molecular Weight 430.57
IUPAC Name 3-(3,4-dimethylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C25H26N4OS/c1-16(2)13-19-6-9-20(10-7-19)22-11-12-24(28-27-22)31-15-23-26-25(29-30-23)21-8-5-17(3)18(4)14-21/h5-12,14,16H,13,15H2,1-4H3
Standard InChI Key QLJAGQWDYFDAET-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A pyridazine ring (a six-membered di-azaheterocycle) substituted at positions 3 and 6.

  • At position 3: A sulfanyl-methyl-1,2,4-oxadiazole group bearing a 3,4-dimethylphenyl substituent.

  • At position 6: A 4-(2-methylpropyl)phenyl group (isobutyl-substituted benzene).

This arrangement introduces significant steric bulk and lipophilicity, influenced by the dimethylphenyl and isobutylphenyl groups .

Estimated Physicochemical Parameters

Based on structurally analogous compounds (Table 1), key properties can be extrapolated:

Table 1: Comparative Physicochemical Properties of Analogous Compounds

PropertyF840-0451 F840-0454 Target Compound (Est.)
Molecular FormulaC21H18N4OSC22H20N4OSC24H25N4OS
Molecular Weight (g/mol)374.46388.49~430.56
logP5.666.19~6.5–7.0
Hydrogen Bond Acceptors666
Polar Surface Area (Ų)52.1452.14~50–55

The 4-(2-methylpropyl)phenyl group enhances lipophilicity compared to simpler aryl substituents, likely increasing membrane permeability but reducing aqueous solubility . The 1,2,4-oxadiazole moiety contributes to metabolic stability, a feature leveraged in drug design for protease inhibitors and kinase modulators.

Synthesis and Characterization

Synthetic Strategy

The synthesis likely follows a multi-step approach, as seen in analogous pyridazine-oxadiazole hybrids:

  • Oxadiazole Formation: Cyclocondensation of a nitrile derivative with an amidoxime intermediate.
    Example:

    R-C≡N + NH2OHR-Oxadiazole[5]\text{R-C≡N + NH}_2\text{OH} \rightarrow \text{R-Oxadiazole} \quad \text{[5]}
  • Sulfanyl Linkage Installation: Nucleophilic substitution or thiol-ene coupling to attach the sulfanyl-methyl bridge.

  • Pyridazine Functionalization: Suzuki-Miyaura coupling to introduce the 4-(2-methylpropyl)phenyl group at position 6.

Analytical Characterization

Key characterization methods for similar compounds include:

  • NMR Spectroscopy: To confirm substituent positions and purity.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight verification.

  • HPLC: Assessing purity (>95% typical for screening compounds) .

Computational Insights

Molecular Docking Studies

While no specific data exists for this compound, docking simulations of analogs reveal:

  • Hydrophobic Interactions: The dimethylphenyl and isobutylphenyl groups likely anchor the molecule in hydrophobic protein pockets.

  • Hydrogen Bonding: The oxadiazole’s nitrogen atoms may form H-bonds with catalytic residues in target enzymes .

ADMET Predictions

  • Absorption: High logP (~6.5–7.0) suggests good intestinal absorption but potential P-glycoprotein efflux.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation due to aromatic methyl groups .

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